(S)-Piperazine-2-carboxylic acid
(S)-Piperazine-2-carboxylic acid
(S)-piperazine-2-carboxylic acid is a piperazine-2-carboxylic acid having (S)-configuration. It is a conjugate acid of a (S)-piperazine-2-carboxylate. It is an enantiomer of a (R)-piperazine-2-carboxylic acid. It is a tautomer of a (S)-piperazine-2-carboxylic acid zwitterion.
Brand Name:
Vulcanchem
CAS No.:
147650-70-2
VCID:
VC21122833
InChI:
InChI=1S/C5H10N2O2/c8-5(9)4-3-6-1-2-7-4/h4,6-7H,1-3H2,(H,8,9)/t4-/m0/s1
SMILES:
C1CNC(CN1)C(=O)O
Molecular Formula:
C5H10N2O2
Molecular Weight:
130.15 g/mol
(S)-Piperazine-2-carboxylic acid
CAS No.: 147650-70-2
Cat. No.: VC21122833
Molecular Formula: C5H10N2O2
Molecular Weight: 130.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (S)-piperazine-2-carboxylic acid is a piperazine-2-carboxylic acid having (S)-configuration. It is a conjugate acid of a (S)-piperazine-2-carboxylate. It is an enantiomer of a (R)-piperazine-2-carboxylic acid. It is a tautomer of a (S)-piperazine-2-carboxylic acid zwitterion. |
|---|---|
| CAS No. | 147650-70-2 |
| Molecular Formula | C5H10N2O2 |
| Molecular Weight | 130.15 g/mol |
| IUPAC Name | (2S)-piperazine-2-carboxylic acid |
| Standard InChI | InChI=1S/C5H10N2O2/c8-5(9)4-3-6-1-2-7-4/h4,6-7H,1-3H2,(H,8,9)/t4-/m0/s1 |
| Standard InChI Key | JSSXHAMIXJGYCS-BYPYZUCNSA-N |
| Isomeric SMILES | C1CN[C@@H](CN1)C(=O)O |
| SMILES | C1CNC(CN1)C(=O)O |
| Canonical SMILES | C1CNC(CN1)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator